1,16-Dichlorohexadecane

Description

Molecular Architecture and Chemical Classification

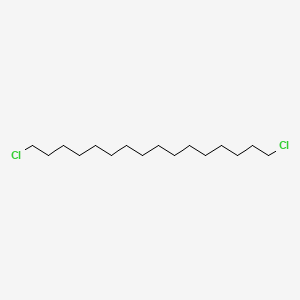

1,16-Dichlorohexadecane is classified as a haloalkane, specifically a dichloroalkane. Its molecular structure consists of a linear 16-carbon (hexadecyl) chain with chlorine atoms attached to the terminal carbons (positions 1 and 16). nih.gov This bifunctional nature is central to its chemical reactivity. The molecule has the chemical formula C₁₆H₃₂Cl₂. nih.gov The long aliphatic chain renders the molecule largely nonpolar and hydrophobic, while the carbon-chlorine (C-Cl) bonds at each end introduce polarity and sites for chemical reactions.

Interactive Table: Chemical and Physical Properties of 1,16-Dichlorohexadecane

| Property | Value |

| IUPAC Name | 1,16-dichlorohexadecane nih.gov |

| Molecular Formula | C₁₆H₃₂Cl₂ nih.gov |

| Molecular Weight | 295.3 g/mol nih.gov |

| CAS Number | 7735-39-9 nih.gov |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Insoluble in water, soluble in organic solvents. cymitquimica.com |

Research Context and Significance in Organic Synthesis

The significance of 1,16-dichlorohexadecane in organic synthesis stems from its role as a versatile difunctional electrophile. The two terminal chlorine atoms can participate in nucleophilic substitution reactions, allowing for the construction of more complex molecules. This makes it an important intermediate for various chemical transformations.

One of the primary applications of 1,16-dichlorohexadecane is in the synthesis of macrocyclic compounds. nih.govrsc.orgmdpi.com Its long, flexible chain is well-suited for intramolecular cyclization reactions to form large rings, which are of interest in areas such as host-guest chemistry and the development of novel therapeutic agents. The distance between the two reactive chlorine atoms allows for the formation of 16-membered or larger rings when reacted with appropriate dinucleophiles.

Furthermore, 1,16-dichlorohexadecane is used as a linker in the synthesis of bolaamphiphiles, which are amphipathic molecules with hydrophilic head groups at both ends of a long hydrophobic chain. It also serves as a precursor for producing quaternary ammonium (B1175870) salts, some of which have been investigated for their antimicrobial and antimalarial properties. The compound can undergo elimination reactions under strongly basic conditions to form hexadecadiene.

Comparative Analysis with Related Dihaloalkanes

The properties and reactivity of 1,16-dichlorohexadecane can be better understood through comparison with other dihaloalkanes.

Analogous Dichloroalkane Systems

Compared to shorter-chain α,ω-dichloroalkanes like 1,6-dichlorohexane (B1210651) or 1,10-dichlorodecane, the most significant difference in 1,16-dichlorohexadecane is its much longer carbon backbone. This increased chain length leads to a higher molecular weight and stronger van der Waals forces between molecules. geeksforgeeks.orglibretexts.org Consequently, 1,16-dichlorohexadecane has a higher boiling point and lower volatility than its shorter-chain counterparts.

In terms of reactivity, the longer chain can influence the outcome of reactions. For instance, in intramolecular cyclization reactions, the probability of the two ends of the molecule meeting to form a ring is lower for longer chains, which can favor polymerization over cyclization under certain conditions. Studies on the biodegradation of dichloroalkanes have shown that the chain length can dramatically affect the rate of dechlorination by microorganisms. ciiq.org

Structural and Chemical Similarities with Dibromo- and Diiodohexadecanes

1,16-Dichlorohexadecane shares a similar 16-carbon backbone with its bromine (1,16-dibromohexadecane) and iodine (1,16-diiodohexadecane) analogs. nih.govnih.govnist.gov The primary differences arise from the nature of the halogen atom.

Bond Length and Strength : As we move down the halogen group from chlorine to bromine to iodine, the atomic radius increases. This leads to an increase in the carbon-halogen bond length (C-Cl < C-Br < C-I) and a decrease in the bond strength (C-Cl > C-Br > C-I). libretexts.orgallen.in

Reactivity : The weaker C-Br and C-I bonds make 1,16-dibromohexadecane (B1584363) and 1,16-diiodohexadecane more reactive in nucleophilic substitution reactions compared to 1,16-dichlorohexadecane. The iodide ion is an excellent leaving group, making the diiodo- compound the most reactive of the three.

Physical Properties : The molecular weight increases significantly from the dichloro- to the dibromo- to the diiodo- derivative, which in turn affects properties like density and boiling point. youtube.com For the same alkyl chain, the boiling points of alkyl halides follow the order RI > RBr > RCl. geeksforgeeks.org

Crystal Structure : In the solid state, these long-chain dihaloalkanes exhibit interesting packing arrangements. 1,16-Dichlorohexadecane and 1,16-dibromohexadecane molecules are arranged in a zigzag manner, forming a herring-bone motif. nih.goviucr.org In contrast, 1,16-diiodohexadecane has an all-trans conformation, and its crystal structure is different, which is attributed to the larger van der Waals radius of the iodine atoms causing greater steric hindrance. nih.gov

Interactive Table: Comparison of 1,16-Dihalohexadecanes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Halogen |

| 1,16-Dichlorohexadecane | C₁₆H₃₂Cl₂ | 295.3 nih.gov | Chlorine |

| 1,16-Dibromohexadecane | C₁₆H₃₂Br₂ | 384.2 nih.gov | Bromine |

| 1,16-Diiodohexadecane | C₁₆H₃₂I₂ | 478.2 | Iodine |

Structure

3D Structure

Properties

IUPAC Name |

1,16-dichlorohexadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32Cl2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSAWKUCPRHLNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCl)CCCCCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337706 | |

| Record name | 1,16-Dichlorohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7735-39-9 | |

| Record name | 1,16-Dichlorohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 1,16 Dichlorohexadecane

Established Synthetic Pathways

The synthesis of 1,16-dichlorohexadecane can be approached from two primary starting materials: the parent alkane, hexadecane (B31444), or a functionalized C16 backbone, such as hexadecanedioic acid and its derivatives. These methods differ significantly in their selectivity, efficiency, and industrial applicability.

Direct Halogenation of Hexadecane

The direct chlorination of hexadecane follows a free-radical substitution mechanism, a classic reaction for alkanes. savemyexams.comlibretexts.org This process is typically initiated by ultraviolet (UV) light, which causes the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals. vedantu.com The reaction proceeds through a three-step chain mechanism:

Initiation: UV energy breaks the Cl-Cl bond, forming two chlorine radicals (Cl•). savemyexams.com

Propagation: A chlorine radical abstracts a hydrogen atom from the hexadecane chain, creating an alkyl radical and hydrogen chloride (HCl). This alkyl radical then reacts with another Cl₂ molecule to form a chloroalkane and a new chlorine radical, which continues the chain. upenn.edu

Termination: The reaction stops when two radicals combine. libretexts.org

However, this method is fundamentally non-selective for producing 1,16-dichlorohexadecane. The hexadecane molecule has multiple secondary carbon atoms, which are statistically more likely to be chlorinated than the terminal primary carbons. Free-radical chlorination of long-chain alkanes typically results in a complex mixture of mono-, di-, and polychlorinated isomers, making the isolation of the specific 1,16-dichloro isomer exceptionally difficult and impractical for targeted synthesis. libretexts.org While advanced methods for site-selective C-H bond chlorination are being developed, they are complex and not typically applied to this type of symmetrical dichlorination. nih.gov

Conversion from Hexadecanedioic Acid Derivatives

A more selective and synthetically viable route to 1,16-dichlorohexadecane involves starting with a C16 precursor that is already functionalized at the terminal positions. The most common precursor is hexadecanedioic acid (also known as thapsic acid) wikipedia.org, which is first converted to its corresponding diol.

The two-step process is as follows:

Reduction of Hexadecanedioic Acid to 1,16-Hexadecanediol (B1329467): Hexadecanedioic acid is reduced to 1,16-hexadecanediol. Industrially, this is often achieved through catalytic hydrogenation under demanding conditions. d-nb.info This step converts the terminal carboxylic acid groups into primary alcohol groups.

Dichlorination of 1,16-Hexadecanediol: The resulting 1,16-hexadecanediol undergoes dichlorination, where both terminal hydroxyl groups are substituted with chlorine atoms. This can be accomplished using various chlorinating agents. A notably mild and effective method involves using a mixture of triphosgene (B27547) and pyridine (B92270) in a solvent like dichloromethane (B109758). nih.govlsu.edu This approach is highly selective, as the reaction specifically targets the hydroxyl groups, ensuring the formation of the desired 1,16-dichloro product with minimal byproduct formation.

This pathway is significantly more advantageous than direct halogenation due to its high regioselectivity, leading to a much purer product and simplifying downstream purification processes.

Table 1: Comparison of Synthetic Pathways for 1,16-Dichlorohexadecane

| Pathway | Starting Material | Key Reagents | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Halogenation | Hexadecane | Cl₂, UV light | Very Low | Inexpensive starting material. | Produces a complex mixture of isomers; poor yield of the desired product; difficult purification. libretexts.org |

| Conversion from Derivative | Hexadecanedioic Acid / 1,16-Hexadecanediol | 1. Reducing Agent (e.g., for acid-to-diol) 2. Chlorinating Agent (e.g., Triphosgene, Pyridine) nih.govlsu.edu | High | High selectivity for terminal positions; cleaner reaction with higher yield; easier purification. | More expensive starting materials; multi-step process. d-nb.info |

Industrial-Scale Synthesis Considerations

For the industrial production of α,ω-dichloroalkanes like 1,16-dichlorohexadecane, the synthetic route must be efficient, cost-effective, and scalable. google.com The conversion from 1,16-hexadecanediol is the preferred industrial pathway due to its superior selectivity.

Key considerations for large-scale synthesis include:

Process Design: The reaction can be performed in large batch reactors. Continuous-flow processes are also an option and can offer advantages in terms of safety, control, and throughput, particularly for exothermic reactions or when handling hazardous reagents. mdpi.com

Feedstock Sourcing: The economic viability depends on the cost and availability of high-purity 1,16-hexadecanediol or its precursor, hexadecanedioic acid. These long-chain diacids and diols can often be sourced from renewable feedstocks like vegetable oils. d-nb.info

Catalyst and Reagent Management: In the reduction of hexadecanedioic acid, heterogeneous catalysts are favored as they can be easily separated from the reaction mixture and potentially regenerated and reused. d-nb.info For the subsequent chlorination step, the cost, handling, and recycling of the chlorinating agent and any associated solvents are critical economic factors.

Purification: High-purity 1,16-dichlorohexadecane is typically isolated using fractional distillation under reduced pressure. This method effectively separates the product from any remaining starting material, solvents, and non-volatile impurities.

Waste Treatment: The process may generate acidic byproducts that require neutralization before disposal to comply with environmental regulations.

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of 1,16-dichlorohexadecane while minimizing costs and reaction time. The focus of optimization is typically on the dichlorination of 1,16-hexadecanediol.

Choice of Chlorinating Agent: The reactivity and selectivity of the chlorinating agent are paramount. While strong agents like thionyl chloride are effective, milder systems like triphosgene/pyridine can provide higher yields with fewer side products, especially for complex molecules. nih.govlsu.edu

Stoichiometry: The molar ratio of the reactants must be carefully controlled. An excess of the chlorinating agent is often used to ensure the complete conversion of both hydroxyl groups of the diol to chlorides. lsu.edu

Temperature: Reaction temperature influences the rate of reaction. While higher temperatures can speed up the conversion, they can also promote side reactions. An optimal temperature balances reaction speed with selectivity. For many chlorination reactions of alcohols, moderate temperatures (e.g., refluxing in dichloromethane) are sufficient. nih.gov

Solvent and Concentration: The choice of solvent can significantly impact reaction outcomes. Aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane are commonly used. nih.gov The solvent can affect the solubility of reactants and the stability of reaction intermediates. Reaction concentration can also be a key parameter; for some diol reactions, it can influence whether dichlorination or an alternative reaction like cyclization occurs. nih.gov

By carefully tuning these parameters, yields for the dichlorination of diols can be very high, with some protocols reporting quantitative conversion or isolated yields well over 70-80%. lsu.edu

Table 2: Parameters for Optimization of the Dichlorination of 1,16-Hexadecanediol

| Parameter | Description | Typical Conditions | Impact on Yield/Purity |

|---|---|---|---|

| Chlorinating Agent | The chemical used to replace -OH groups with -Cl. | Triphosgene/Pyridine; Thionyl Chloride; HCl | Choice affects reaction mildness, selectivity, and byproduct profile. nih.govmdpi.com |

| Stoichiometry | The molar ratio of chlorinating agent to diol. | Slight to moderate excess of chlorinating agent. | Ensures complete conversion of both hydroxyl groups, maximizing yield of the dichloro- product. lsu.edu |

| Temperature | The thermal condition of the reaction. | Room temperature to reflux (e.g., ~40°C for Dichloromethane). | Balances reaction rate against the potential for side reactions and decomposition. |

| Solvent | The medium in which the reaction occurs. | Aprotic solvents (e.g., Dichloromethane, DMF). nih.gov | Affects solubility, reaction rates, and can influence the reaction pathway. |

| Reaction Time | The duration of the reaction. | Several hours to 24 hours. | Must be sufficient for complete reaction but not so long as to promote side product formation. |

Elucidation of Reaction Mechanisms and Chemical Transformations of 1,16 Dichlorohexadecane

Nucleophilic Substitution Reactions

The primary mode of reaction for 1,16-dichlorohexadecane is nucleophilic substitution, where the chlorine atoms, acting as leaving groups, are replaced by a variety of nucleophiles. As a primary alkyl halide, these reactions predominantly proceed through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a one-step process where the nucleophile attacks the carbon atom and the leaving group departs simultaneously.

Formation of 1,16-Hexadecanediol (B1329467): While 1,16-dichlorohexadecane is often synthesized from 1,16-hexadecanediol, the reverse reaction, a hydrolysis, can occur under nucleophilic substitution conditions. The reaction with a strong nucleophile like hydroxide (B78521) ions (OH⁻) yields the corresponding diol.

The mechanism is a typical Sₙ2 reaction at both ends of the carbon chain. A hydroxide ion attacks one of the terminal carbon atoms, leading to the departure of a chloride ion and the formation of a chlorohydrin intermediate. A second hydroxide ion then attacks the other terminal carbon, displacing the second chloride ion to form 1,16-hexadecanediol.

Reaction Scheme: Hydrolysis of 1,16-Dichlorohexadecane

| Reactant | Reagent | Product |

|---|---|---|

| 1,16-Dichlorohexadecane | Sodium Hydroxide (aq) | 1,16-Hexadecanediol |

Formation of Ethers via Williamson Ether Synthesis: The Williamson ether synthesis is a classic method for preparing ethers and is applicable to 1,16-dichlorohexadecane. orgsyn.orgmasterorganicchemistry.com This Sₙ2 reaction involves an alkoxide ion as the nucleophile. For instance, reacting 1,16-dichlorohexadecane with two equivalents of sodium ethoxide will yield 1,16-diethoxyhexadecane.

The mechanism involves the ethoxide ion (CH₃CH₂O⁻) acting as a nucleophile, attacking one of the terminal carbon atoms of 1,16-dichlorohexadecane. This backside attack results in the displacement of a chloride ion and the formation of a C-O bond. The process is then repeated at the other end of the molecule to form the diether.

Reaction Scheme: Williamson Ether Synthesis

| Reactant | Reagent | Product |

|---|---|---|

| 1,16-Dichlorohexadecane | Sodium Ethoxide | 1,16-Diethoxyhexadecane |

Formation of 1,16-Diaminohexadecane: The reaction of 1,16-dichlorohexadecane with ammonia (B1221849) is a nucleophilic substitution that leads to the formation of 1,16-diaminohexadecane. To favor the formation of the primary diamine and minimize the formation of secondary and tertiary amines, a large excess of ammonia is typically used.

The mechanism begins with an ammonia molecule, acting as a nucleophile, attacking a terminal carbon atom and displacing a chloride ion to form a primary ammonium (B1175870) salt. A second ammonia molecule then acts as a base, deprotonating the ammonium salt to yield the monoamino-chloroalkane and an ammonium ion. This process is repeated at the other end of the molecule to give 1,16-diaminohexadecane.

Reaction Scheme: Amination of 1,16-Dichlorohexadecane

| Reactant | Reagent | Product |

|---|---|---|

| 1,16-Dichlorohexadecane | Excess Ammonia | 1,16-Diaminohexadecane |

Elimination Reactions and Unsaturated Product Formation

Under the influence of a strong, sterically hindered base, 1,16-dichlorohexadecane can undergo elimination reactions to form unsaturated products. The most probable mechanism for a primary alkyl halide like this is the E2 (bimolecular elimination) mechanism. This is a concerted, one-step reaction where the base removes a proton from a β-carbon, and the leaving group departs from the α-carbon simultaneously, leading to the formation of a double bond.

The use of a bulky base, such as potassium tert-butoxide (KOC(CH₃)₃), favors the formation of the less substituted alkene, known as the Hofmann product. masterorganicchemistry.comchemistrysteps.comchadsprep.com This is due to the steric hindrance of the base, which makes it easier to abstract a proton from the less sterically hindered terminal methyl group's adjacent methylene (B1212753) group.

Depending on the stoichiometry of the base, the reaction can yield a mixture of mono- and di-unsaturated products. With a sufficient amount of a strong, bulky base, the primary product would be hexadeca-1,15-diene.

Reaction Scheme: E2 Elimination of 1,16-Dichlorohexadecane

| Reactant | Reagent | Major Product |

|---|---|---|

| 1,16-Dichlorohexadecane | Potassium tert-butoxide | Hexadeca-1,15-diene |

Mechanistic Pathways in Complex Synthetic Sequences

The difunctional nature of 1,16-dichlorohexadecane makes it a valuable building block in the synthesis of more complex molecules, particularly macrocycles. Its long, flexible chain is well-suited for the construction of large ring structures.

A prominent example is the synthesis of aza-crown ethers, which are important in host-guest chemistry. The synthesis of a diaza-crown ether can be achieved by reacting 1,16-dichlorohexadecane with a suitable diamine under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

For instance, the reaction of 1,16-dichlorohexadecane with a diamine such as 1,2-diaminoethane would proceed via a two-step nucleophilic substitution process.

Mechanistic Steps for Aza-Crown Ether Synthesis:

First Substitution: One of the amino groups of the diamine acts as a nucleophile and attacks one of the terminal carbons of 1,16-dichlorohexadecane in an Sₙ2 reaction, displacing a chloride ion and forming a long-chain amino-chloro-alkane.

Intramolecular Cyclization: The terminal amino group of the intermediate then acts as an internal nucleophile, attacking the other terminal carbon atom of the same molecule. This second Sₙ2 reaction displaces the second chloride ion, leading to the formation of the macrocyclic ring.

Illustrative Synthetic Pathway for a Diaza-Crown Ether

| Reactant 1 | Reactant 2 | Intermediate | Product |

|---|---|---|---|

| 1,16-Dichlorohexadecane | 1,2-Diaminoethane | N-(16-chlorohexadecyl)ethane-1,2-diamine | 1,18-Diaza-34-crown-2 |

This type of macrocyclization highlights the utility of 1,16-dichlorohexadecane in constructing complex molecular architectures through a sequence of well-understood nucleophilic substitution reactions.

Advanced Spectroscopic and Crystallographic Investigations of 1,16 Dichlorohexadecane

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental to confirming the identity and purity of 1,16-dichlorohexadecane, offering detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. msu.eduresearchgate.net For 1,16-dichlorohexadecane, both ¹H and ¹³C NMR provide critical data for structural confirmation.

In ¹H NMR, the chemical environment of protons dictates their resonance frequency. The protons on the carbon atoms directly bonded to the electronegative chlorine atoms (C1 and C16) are the most deshielded and thus appear at the highest chemical shift (δ). Protons on the adjacent carbons (C2 and C15) appear at a slightly lower chemical shift, while the protons of the remaining methylene (B1212753) groups in the long alkyl chain (C3 to C14) are chemically very similar and typically resonate as a large, overlapping multiplet at a characteristic value for alkyl chains.

¹³C NMR spectroscopy provides complementary information. Due to the molecule's symmetry, only eight distinct carbon signals are expected. The carbons attached to the chlorine atoms (C-1, C-16) are significantly deshielded. The remaining carbon signals (C-2 through C-8) would appear in the typical aliphatic region of the spectrum, with subtle differences in their chemical shifts based on their distance from the electron-withdrawing chlorine atoms.

Table 1: Predicted NMR Data for 1,16-Dichlorohexadecane

| Spectrum Type | Position | Expected Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|---|

| ¹H NMR | Cl-CH₂(CH₂)₁₄CH₂-Cl | ~3.5 | Triplet |

| ¹H NMR | Cl-CH₂-CH₂(CH₂)₁₂CH₂-CH₂-Cl | ~1.7-1.8 | Multiplet |

| ¹H NMR | Cl-(CH₂)₂-(CH₂)₁₂-(CH₂)₂-Cl | ~1.2-1.4 | Multiplet |

| ¹³C NMR | C-1, C-16 | ~45 | - |

| ¹³C NMR | C-2, C-15 | ~32 | - |

| ¹³C NMR | C-3 to C-8 | ~26-30 | - |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a synergistic technique used to separate and identify individual components of a mixture. imist.ma In the analysis of 1,16-dichlorohexadecane, the gas chromatograph separates the compound from any impurities based on its volatility and interaction with the GC column. The separated compound then enters the mass spectrometer. imist.ma

In the mass spectrometer, the molecule is typically ionized by electron ionization (EI), a high-energy process that causes the molecule to fragment in a reproducible manner. chromatographyonline.com The mass spectrum of 1,16-dichlorohexadecane would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion region will exhibit a characteristic pattern of peaks ([M]⁺, [M+2]⁺, [M+4]⁺). The most prominent fragmentation pathways would include the loss of a chlorine atom (M-Cl)⁺ and subsequent fragmentation of the C₁₆ alkyl chain, leading to a series of hydrocarbon fragments separated by 14 mass units (-CH₂-).

Table 2: Expected Mass Fragments for 1,16-Dichlorohexadecane in GC-MS

| m/z Value | Identity of Fragment | Notes |

|---|---|---|

| 294/296/298 | [C₁₆H₃₂Cl₂]⁺ | Molecular ion peak cluster (M, M+2, M+4) |

| 259/261 | [C₁₆H₃₂Cl]⁺ | Loss of one chlorine atom |

| Various | [CₙH₂ₙCl]⁺ | Cleavage of the alkyl chain |

| Various | [CₙH₂ₙ₊₁]⁺ | Alkyl fragments after loss of both halogens |

X-ray Diffraction and Crystal Structure Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. ksu.edu.sa Analysis of 1,16-dichlorohexadecane single crystals has provided precise details about its solid-state conformation and packing.

Molecular Conformation in the Solid State

In the crystalline state, the 1,16-dichlorohexadecane molecule is centrosymmetric and adopts an all-trans conformation. researchgate.net This means that the 16-carbon backbone exists in a fully extended, linear zigzag arrangement, which is the most energetically favorable conformation for a long alkyl chain. studypug.com The terminal chlorine atoms are also included in this planar arrangement.

Supramolecular Assembly and Layer Formation in Crystalline Structures

The crystal structure of 1,16-dichlorohexadecane is characterized by the formation of distinct layers. researchgate.net Within these layers, the extended molecules are tilted with respect to the layer plane. The molecules are arranged in a zigzag fashion relative to one another, creating a "herring-bone" motif. researchgate.netnih.gov This type of molecular arrangement is noted to be similar to that observed in the tilted smectic C phase of liquid crystals, making these long-chain compounds valuable models for studying such phases. researchgate.net

Crystallographic Comparisons with Homologous Halogenated Alkanes

Comparing the crystal structure of 1,16-dichlorohexadecane with its heavier halogen analogues reveals significant differences in their supramolecular assembly. researchgate.net While 1,16-dichlorohexadecane and 1,16-dibromohexadecane (B1584363) both exhibit the herring-bone packing motif, the structure of 1,16-diiodohexadecane is different. researchgate.netnih.gov In the iodo-derivative, the layers are arranged in a "bookshelf" motif rather than the herring-bone structure. researchgate.net This structural divergence is attributed to the difference in the steric hindrance imposed by the terminal halogen atoms. researchgate.net The larger van der Waals radius of the iodine atom compared to chlorine and bromine leads to stronger steric interactions, which in turn dictates a different packing arrangement in the crystal lattice. researchgate.netnih.gov

Computational Chemistry and Theoretical Modeling of 1,16 Dichlorohexadecane

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. arxiv.org Methods like Density Functional Theory (DFT) are often employed to determine optimized geometries, electronic structures, and various molecular descriptors. nrel.govmdpi.com For 1,16-dichlorohexadecane, such calculations provide a foundational understanding of its molecular characteristics.

Public chemical databases contain a variety of computed properties for 1,16-dichlorohexadecane, derived from quantum chemical models. nih.gov These descriptors are essential for predicting the molecule's behavior in different chemical environments. For instance, the molecular weight is calculated to be approximately 295.3 g/mol . nih.gov The partition coefficient (XLogP3), a measure of lipophilicity, is computed to be 8.3, indicating a strong preference for nonpolar environments. nih.gov

Key computed structural and electronic properties are summarized below.

Table 1: Computed Molecular Descriptors for 1,16-Dichlorohexadecane

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₃₂Cl₂ | PubChem nih.gov |

| Molecular Weight | 295.3 g/mol | PubChem nih.gov |

| Exact Mass | 294.1881064 Da | PubChem nih.gov |

| XLogP3 | 8.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 15 | PubChem nih.gov |

| Topological Polar Surface Area | 0 Ų | PubChem nih.gov |

| Heavy Atom Count | 18 | PubChem nih.gov |

This table is interactive. Click on the headers to sort.

Reaction Pathway Modeling and Mechanistic Predictions

Theoretical modeling is a powerful tool for elucidating reaction mechanisms, predicting transition states, and calculating activation energies. nih.gov For 1,16-dichlorohexadecane, computational models can predict its reactivity in various chemical transformations, such as substitution and elimination reactions.

A primary reaction pathway for α,ω-dihaloalkanes is dehydrohalogenation, where treatment with a strong base leads to the elimination of HCl to form alkenes or cyclic compounds. Modeling this type of reaction would involve calculating the energy profile for the abstraction of a proton by a base, the formation of a carbanion or a concerted transition state, and the subsequent loss of a chloride ion. Hybrid models that combine transition state modeling with machine learning have shown high accuracy in predicting reaction barriers for similar classes of reactions. nih.gov

Another common reaction for haloalkanes is nucleophilic substitution. Theoretical studies can model the approach of a nucleophile to one of the terminal carbon atoms, calculating the energy barrier for displacing the chloride ion via an Sₙ2 mechanism. These calculations would help predict the kinetics and feasibility of functionalizing 1,16-dichlorohexadecane to create compounds like diamines, diols, or dithiols.

Simulations of Intermolecular Interactions and Crystal Packing

The physical state and bulk properties of a substance are governed by its intermolecular forces. openstax.org For 1,16-dichlorohexadecane, these forces are primarily London dispersion forces, arising from its long C₁₆ alkyl chain. teachchemistry.org The large surface area of the molecule leads to significant cumulative dispersion forces. openstax.org Additionally, the C-Cl bonds at each end of the molecule introduce permanent dipoles, resulting in weak dipole-dipole interactions.

Theoretical Studies on Conformational Dynamics

The flexibility of the 15 rotatable C-C bonds in 1,16-dichlorohexadecane gives rise to a vast landscape of possible conformations. nih.gov Theoretical studies, particularly molecular dynamics (MD) simulations, are essential for exploring these conformational dynamics and their impact on the molecule's properties.

A molecular dynamics simulation study on the closely related molecules hexadecane (B31444) and hexadecane-1,16-diol confined within a urea (B33335) crystal model provides significant insight into the likely conformational behavior of 1,16-dichlorohexadecane. nih.gov The study explored the diffusional behavior and the distribution of trans and gauche conformers along the alkyl chain. nih.gov It was found that the presence of polar terminal groups (hydroxyl in this case) significantly influenced the molecule's dynamics compared to the non-polar hexadecane. nih.gov

Table 2: Comparative Diffusional and Conformational Properties from MD Simulations

| Molecule | Average Diffusion Coefficient (cm²/s) | Key Conformational Finding |

|---|---|---|

| Hexadecane-1,16-diol | 1.1 × 10⁻⁶ | Slower diffusion, higher energy barrier for movement. nih.gov |

This table is interactive. Click on the headers to sort.

Environmental Research and Degradation Profiles of 1,16 Dichlorohexadecane

Environmental Fate and Transport Mechanisms

The environmental fate and transport of 1,16-dichlorohexadecane are governed by its physical and chemical properties, which are characteristic of medium-chain chlorinated paraffins (MCCPs). These compounds are known for their potential for long-range environmental transport, primarily through atmospheric pathways and via sediments in aquatic systems. nih.govciiq.org

Once released into the environment, 1,16-dichlorohexadecane, like other CPs, tends to adsorb to soil and sediment particles due to its low water solubility and high octanol-water partition coefficient (Log K_ow_). nih.govmdpi.com Studies on CPs in e-waste dismantling areas have shown that higher chlorinated and longer-chain congeners are often concentrated in soils and sediments near the pollution source. nih.gov In contrast, shorter-chain and less chlorinated congeners have been observed to be more enriched in sediments at distant sites, suggesting that transport via water and atmosphere leads to fractionation of these compounds. nih.gov

Long-range atmospheric transport is a significant pathway for the distribution of CPs. acs.org Analysis of soils in rural areas has shown higher relative abundances of shorter-chain and lower-chlorinated congeners compared to urban centers, indicating that these more volatile compounds can travel farther from their sources. acs.org While 1,16-dichlorohexadecane is a medium-chain compound, this principle suggests its transport potential is influenced by its specific volatility relative to other CPs. The release of CPs can occur during their entire lifecycle, including production, use in industrial applications like metalworking fluids and as plasticizers, and disposal in landfills. gdut.edu.cnpops.int

| Transport Medium | Governing Factors | Observations | Citation |

|---|---|---|---|

| Sediments/Soils | Adsorption to organic carbon; Low water solubility | Higher concentrations are typically found near industrial pollution sources. Longer-chain CPs are less mobile. | nih.govmdpi.com |

| Atmosphere | Volatility; Adsorption to airborne particles | Enables long-range transport, with shorter-chain, less chlorinated congeners being more mobile. | nih.govacs.orggdut.edu.cn |

| Water | Low solubility limits dissolution but transport can occur with suspended particles. | Contributes to the dispersal from source areas to more distant locations in aquatic environments. | nih.gov |

Biodegradation Pathways and Microbial Interactions

The biodegradation of 1,16-dichlorohexadecane is a critical process influencing its environmental persistence. As a chlorinated alkane, its breakdown is generally slow and often requires the action of specific microbial communities. ciiq.org The presence of chlorine atoms on the alkane chain makes the molecule more resistant to degradation compared to its non-chlorinated counterpart, n-hexadecane.

Research has identified several bacterial genera capable of degrading chlorinated alkanes, including Rhodococcus and Pseudomonas. ciiq.orgmdpi.com These microorganisms often utilize the compound as a carbon source, though sometimes degradation occurs through co-metabolism, where the microbe degrades the contaminant while feeding on a different, primary substrate. ciiq.orgeuropa.eu For instance, some bacteria isolated on n-hexadecane have shown the ability to co-metabolically dechlorinate chlorinated paraffins. europa.eu

The primary mechanism for aerobic biodegradation of long-chain alkanes like hexadecane (B31444) involves alkane hydroxylase enzymes. ethz.chnih.gov These enzymes introduce an oxygen atom, typically at a terminal methyl group, initiating a cascade of oxidation reactions. ciiq.orgnih.gov For α,ω-dichloroalkanes like 1,16-dichlorohexadecane, this terminal oxidation can occur at either end of the molecule. The pathway is believed to proceed with the initial oxidation of the terminal carbon to an alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. The resulting chloro-fatty acid can then enter the β-oxidation cycle, leading to the shortening of the carbon chain and eventual cleavage of the carbon-chlorine bond. ciiq.orgmdpi.com

| Microorganism Genus | Key Enzymes | Degradation Mechanism | Substrate Notes | Citation |

|---|---|---|---|---|

| Rhodococcus | Alkane Monooxygenases | Metabolic and co-metabolic degradation; terminal oxidation. | Can utilize C10-C17 n-alkanes and some chlorinated paraffins. | ciiq.orgeuropa.euethz.ch |

| Pseudomonas | Alkane Hydroxylase (e.g., AlkB) | Oxidation of terminal methyl groups. | Capable of degrading C6-C12 n-alkanes and some dichloroalkanes. | ciiq.org |

| Various Bacteria | Cytochrome P450 Monooxygenases | Important in the degradation of C10-C16 alkanes and fatty acids. | A ubiquitous enzyme family involved in hydrocarbon metabolism. | nih.gov |

Photodegradation and Chemical Degradation in Environmental Matrices

Abiotic degradation processes, including photodegradation and other chemical reactions, contribute to the transformation of 1,16-dichlorohexadecane in the environment. However, due to the high stability of the carbon-chlorine bond, these processes are generally slow for chlorinated paraffins. ciiq.org

Direct photodegradation, which involves the absorption of UV radiation by the molecule itself, is considered difficult for chlorinated paraffins because their sp³ hybridized structure does not have strong chromophores that absorb sunlight. guidechem.com However, indirect photolysis can be a more significant pathway. guidechem.com This process occurs in the presence of photosensitizers, such as dissolved organic matter (DOM) in surface waters. When DOM absorbs sunlight, it can produce reactive species like hydroxyl radicals (·OH) and hydrated electrons (e⁻(aq)), which can then attack and degrade chlorinated paraffin (B1166041) molecules. chemrxiv.orgnih.gov Studies on short-chain chlorinated paraffins (SCCPs) have shown that both ·OH and e⁻(aq) contribute to their photochemical degradation in aqueous solutions. chemrxiv.orgnih.govchemrxiv.org

Assessment of Environmental Persistence and Bioaccumulation Potential

1,16-Dichlorohexadecane falls into the category of medium-chain chlorinated paraffins (MCCPs, C14-C17), which are recognized for their environmental persistence and potential to bioaccumulate. www.gov.ukindustrialchemicals.gov.aupops.int

Bioaccumulation: There is strong evidence that MCCPs have a high potential for bioaccumulation. This is the process by which a chemical is taken up by an organism from the environment and concentrates in its tissues at levels higher than the surrounding medium. The bioaccumulation potential is often predicted by the octanol-water partition coefficient (log K_ow_), and MCCPs have high log K_ow_ values, generally exceeding 5, which indicates a strong affinity for fatty tissues. pops.intpops.int

Laboratory studies have confirmed this potential. Fish bioaccumulation tests for C14 chlorinated alkanes have measured bioconcentration factor (BCF) values significantly greater than 5,000 L/kg, the threshold for a substance to be considered very bioaccumulative (vB). www.gov.ukpops.int While data for C16 constituents is less definitive, studies on C15 and C18 chain lengths also indicate a high bioaccumulation potential and long depuration half-lives in fish, suggesting that C16 compounds behave similarly. www.gov.ukpops.int Monitoring studies have found MCCPs, including specific C14-C17 chain lengths, to be widespread in wildlife at various trophic levels, including top predators, which is a clear indicator of their bioaccumulation in real-world ecosystems. pops.intnih.gov

| Parameter | Finding | Evidence | Citation |

|---|---|---|---|

| Persistence | Considered Persistent (P) and very Persistent (vP). | Half-life in sediment >180 days. Detected in sediment cores. | pops.intservice.gov.ukpops.int |

| Bioaccumulation | Considered Bioaccumulative (B) and very Bioaccumulative (vB). | Log K_ow_ > 5. Fish BCF values > 5,000 L/kg (for C14). Detected in wildlife and top predators. | www.gov.ukpops.intpops.intnih.gov |

| Long-Range Transport | Potential for long-range environmental transport is confirmed. | Detected in remote regions, far from production and use sites. | www.gov.ukpops.int |

Applications of 1,16 Dichlorohexadecane in Materials Science and Polymer Chemistry

Role as a Precursor in Polymer Synthesis

1,16-Dichlorohexadecane is primarily utilized as a monomer or crosslinking agent in polymerization reactions, leading to the formation of linear or networked polymeric structures. Its long hydrophobic backbone and reactive terminal groups are key to its utility.

A significant application of 1,16-dichlorohexadecane is in the synthesis of ionene polymers. nasa.govmurraystate.edu These polymers are a class of polycations that contain quaternary ammonium (B1175870) nitrogen atoms as integral parts of the polymer backbone. murraystate.edu The synthesis is typically achieved through the Menshutkin reaction, which involves the polycondensation of α,ω-dihaloalkanes with ditertiary amines. nasa.gov

In this reaction, 1,16-dichlorohexadecane acts as the dihaloalkane component. nasa.govnasa.gov Each of its terminal chlorine atoms reacts with a tertiary amine group from a co-monomer, such as N,N,N',N'-tetramethylhexamethylenediamine, to form a quaternary ammonium salt. nasa.gov This step-growth polymerization results in a long polymer chain where the sixteen-carbon aliphatic segments derived from 1,16-dichlorohexadecane are regularly interspersed with positively charged quaternary ammonium centers.

The general reaction scheme is as follows:

n Cl-(CH₂)₁₆-Cl + n R₂N-(CH₂)ₓ-NR₂ → [-N⁺R₂-(CH₂)ₓ-N⁺R₂-(CH₂)₁₆-]ₙ + 2n Cl⁻

This method allows for the systematic variation of polymer properties by choosing different ditertiary amines, thereby altering the distance between the positive charges along the polymer backbone. nasa.gov The resulting quaternary ammonium derivatives are polyelectrolytes with a defined structure, where the long C₁₆ chain imparts significant flexibility and hydrophobicity between the ionic centers.

| Reactant 1 | Reactant 2 | Polymer Class | Key Reaction |

| 1,16-Dichlorohexadecane | Ditertiary Amine (e.g., N,N,N',N'-tetramethyl-1,6-hexanediamine) | Ionene Polymer | Menshutkin Polycondensation |

The use of 1,16-dichlorohexadecane as a precursor is central to the development of functional polymers, which are materials designed with specific chemical groups to achieve desired physical, chemical, or biological properties. nih.gov The ionene polymers synthesized from this monomer are a prime example. The incorporation of quaternary ammonium groups is known to confer antimicrobial and biocidal properties to materials. nih.gov

By incorporating the long C₁₆ chain of 1,16-dichlorohexadecane, researchers can fine-tune the material's properties. rsc.org The hydrophobic nature of the hexadecane (B31444) segment, balanced with the hydrophilic character of the ionic ammonium sites, creates amphiphilic polymers. This structure is crucial for applications where interaction with cell membranes is desired, such as in the development of antimicrobial agents. nih.gov The synthesis allows for the creation of materials with tailored functionalities, moving beyond commodity plastics to high-value, specialized polymers. nih.govmdpi.com

Integration into Advanced Material Systems

Beyond linear polymers, 1,16-dichlorohexadecane is used to create more complex, advanced material systems. Its ability to connect different polymer chains makes it a useful component in forming crosslinked networks. justia.com

These networked systems can exhibit unique properties. For instance, 1,16-dichlorohexadecane has been cited as a component in the synthesis of novel crosslinked polymers that demonstrate shape-memory behavior. justia.com In such systems, the long, flexible C₁₆ chain can act as a switching segment within the polymer network, contributing to the material's ability to return to a predetermined shape upon application of an external stimulus.

Furthermore, the ionene polymers derived from 1,16-dichlorohexadecane can be used to form advanced materials like hydrogels. uni-regensburg.de These are three-dimensional polymer networks that can absorb large amounts of water. The ionic nature of the quaternary ammonium groups promotes water absorption, while the hydrophobic C₁₆ segments can influence the gel's stability and mechanical properties. Such hydrogels have potential applications in various fields, including biomedicine and environmental remediation. uni-regensburg.de

Structure-Property Relationships in Derived Materials

The final properties of polymers derived from 1,16-dichlorohexadecane are a direct consequence of its molecular structure. scribd.com Understanding the relationship between the monomer's structure and the polymer's macroscopic properties is critical for material design. mdpi.comresearchgate.net

The most significant structural feature of 1,16-dichlorohexadecane is its long, flexible aliphatic chain. This feature profoundly influences the thermal and mechanical properties of the resulting polymers. slideshare.net

Crystallinity and Thermal Properties: The introduction of long, regular - (CH₂)₁₆ - segments can affect the polymer's ability to crystallize. In some cases, these flexible chains can pack into ordered, semi-crystalline domains, while in others, their presence can disrupt packing and lead to more amorphous materials. rsc.org This, in turn, dictates properties like the melting temperature (Tₘ) and the glass transition temperature (T₉). The flexibility of the C₁₆ chain generally contributes to a lower glass transition temperature. slideshare.net

Mechanical Properties: The degree of crystallinity and the flexibility of the polymer chains influence the material's mechanical response, including its tensile strength and modulus. rsc.org By copolymerizing with other monomers, the ratio of the rigid and flexible segments can be tuned to control these properties precisely. rsc.org

Solubility and Amphiphilicity: In ionene polymers, the long hydrophobic C₁₆ chain is balanced by the hydrophilic, charged quaternary ammonium groups. This balance governs the polymer's solubility in various solvents and its behavior at interfaces. The distinct separation between the nonpolar backbone and the periodic ionic charges is a key structure-property relationship that defines the functionality of these materials. researchgate.net

| Structural Feature of Monomer | Corresponding Polymer Property | Rationale |

| Long (C₁₆) Aliphatic Chain | Flexibility, Lower Glass Transition Temperature (T₉) | The long, non-polar chain increases segmental motion. slideshare.net |

| Long (C₁₆) Aliphatic Chain | Hydrophobicity, Influence on Crystallinity | The non-polar nature repels water, and the chain's regularity can either promote or hinder ordered packing. rsc.org |

| Two Terminal Chlorine Atoms | Formation of Linear or Crosslinked Polymers | Enables reaction at both ends to form ionene backbones or network structures. nasa.govjustia.com |

| Defined Chain Length | Regular Spacing of Functional Groups | Creates a predictable distance between ionic charges in the resulting ionene polymer backbone. nasa.gov |

Biological Systems Research Involving 1,16 Dichlorohexadecane

Phytochemical Occurrence and Plant Metabolomic Studies

The presence of 1,16-dichlorohexadecane has been identified in the metabolome of certain plant species, and its levels have been shown to change in response to environmental stressors, indicating a potential role in plant physiology and defense mechanisms.

Gas chromatography-mass spectrometry (GC-MS) analysis of methanolic extracts from the leaves of Gaillardia pulchella Foug., commonly known as the Indian blanketflower, has revealed the presence of 1,16-dichlorohexadecane. frontiersin.org In a comparative study of in vivo and in vitro grown plants, this compound was identified among a diverse array of phytochemicals. kerala.gov.in The detection of 1,16-dichlorohexadecane in G. pulchella is significant as this plant is recognized for its pharmacological and ornamental value, containing various bioactive compounds such as sesquiterpene lactones with anti-mitotic activity. frontiersin.org The occurrence of this chlorinated hydrocarbon in a terrestrial plant suggests its natural synthesis, although the specific biosynthetic pathway remains to be elucidated.

Beyond Gaillardia, 1,16-dichlorohexadecane has also been identified in the methanolic root extract of Persicaria hydropiper (L.) Delarbre, another plant with a history of use in traditional medicine. nih.gov Its presence has also been noted in studies of shallot (Allium cepa var. aggregatum) genotypes, where it was detected as part of the plant's secondary metabolite profile in response to Fusarium infection. mdpi.com

Research on maize genotypes has provided insights into the potential role of 1,16-dichlorohexadecane in plant stress responses. A comparative metabolomic study of two maize inbred lines (CML49 and CML100), which differ in their adaptability to combined abiotic stresses (drought and low nitrogen or waterlogging and low nitrogen), identified 1,16-dichlorohexadecane as a metabolite whose concentration is altered under these stress conditions. researchgate.netcell-stress.com

In the tolerant maize genotype (CML49), the concentration of 1,16-dichlorohexadecane, among other metabolites, was found to be higher in the leaves of treated plants compared to control plants. researchgate.netcell-stress.com Specifically, the concentration of 1,16-dichlorohexadecane was greater than one-fold in the leaves of the tolerant genotype under stress. researchgate.net This suggests that the accumulation of this compound may be part of a uniform metabolic response pattern associated with stress tolerance. researchgate.netcell-stress.com The study indicated that many of the accumulated metabolites in the tolerant genotype were related to defense, antioxidant activities, and signaling. researchgate.netcell-stress.com The pathway analysis in the tolerant genotype pointed towards the biosynthesis of unsaturated fatty acids and general fatty acid metabolism as being impacted. researchgate.netcell-stress.com

The following table summarizes the findings related to 1,16-dichlorohexadecane in the maize stress response study.

| Plant | Genotype | Condition | Tissue | Observation | Reference |

| Maize | Tolerant (CML49) | Combined Abiotic Stress | Leaf | Concentration >1-fold change | researchgate.netcell-stress.com |

| Maize | Tolerant (CML49) | Combined Abiotic Stress | Root | Very high concentration in treated vs. low in control | researchgate.net |

| Maize | Sensitive (CML100) | Combined Abiotic Stress | Leaf/Root | Random pattern of metabolite regulation | researchgate.netcell-stress.com |

Fundamental Investigations into Broad Biological Interactions

The biological activity of 1,16-dichlorohexadecane is thought to be linked to its chemical structure, particularly its long, 16-carbon aliphatic chain and the terminal chlorine atoms. These features influence its solubility and its ability to interact with biological membranes and participate in biochemical pathways.

The long hydrophobic carbon chain of 1,16-dichlorohexadecane suggests a propensity for interaction with lipid-rich structures, such as cellular membranes. It is hypothesized that it may integrate into cell membranes, which could affect membrane fluidity and, consequently, alter cellular signaling pathways. The presence of terminal chlorine atoms makes the compound a potential intermediate for the synthesis of other molecules, such as quaternary ammonium (B1175870) salts, which have been investigated for their antimicrobial and antimalarial properties.

Mechanistic Insights into Biological Activity

While the precise molecular mechanisms of 1,16-dichlorohexadecane's biological activity are not fully elucidated, current understanding points towards its influence on lipid metabolism and its potential to disrupt cell membranes.

The observed changes in the metabolic profiles of maize genotypes exposed to 1,16-dichlorohexadecane indicate an influence on fatty acid metabolism. researchgate.netcell-stress.com The metabolic pathways affected in tolerant maize, including the biosynthesis of unsaturated fatty acids and linoleic acid metabolism, support this hypothesis. researchgate.netcell-stress.com As a long-chain aliphatic compound, it may interfere with or serve as a substrate for enzymes involved in fatty acid elongation, desaturation, or degradation. The structural similarity of 1,16-dichlorohexadecane to fatty acids could lead to competitive or allosteric inhibition of enzymes that process these lipids.

The interaction of haloalkanes with biological systems can lead to the disruption of cellular membranes. The long, nonpolar nature of the hexadecane (B31444) chain allows it to partition into the hydrophobic core of the lipid bilayer. This insertion can disrupt the ordered packing of membrane lipids, leading to changes in membrane fluidity and permeability. Such alterations can, in turn, affect the function of membrane-embedded proteins, such as receptors and ion channels, and disrupt cellular signaling cascades. While direct evidence for 1,16-dichlorohexadecane causing membrane disruption is limited, this is a recognized mechanism for other haloalkanes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.